molecular formula C11H10BrNO3 B1345169 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one CAS No. 76325-66-1

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B1345169
CAS RN: 76325-66-1
M. Wt: 284.11 g/mol
InChI Key: JIEOWMKDHNNNHF-UHFFFAOYSA-N
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Description

“5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one” is a derivative of 3-hydroxyoxindoles . It is known for its manifold biological activities and is a key intermediate in the synthesis of natural products . Oxindoles, including this compound, are well known for their usefulness as antibacterials, anti-inflammatories, laxatives, growth hormone secretagogues, and new targets for cancer chemotherapy .


Synthesis Analysis

The synthesis of this compound involves an electrochemical method . The method is based on the reaction of isatins with indoles in propanol employing an undivided cell in the presence of NaBr as an electrolyte . A mixture of indole (1 mmol), 5-bromoisatin (1 mmol), and 51 mg NaBr (0.5 mmol) in 25 cm^3 propanol was stirred and electrolyzed in an undivided cell equipped with an iron cathode and a magnesium anode at 40 °C under constant current density of 10 mA cm^−2 .


Molecular Structure Analysis

The product was characterized after purification using infrared (IR), ^1H nuclear magnetic resonance (NMR), ^13C NMR, mass spectrometry (MS), and scanning electron microscopy (SEM) .


Chemical Reactions Analysis

The reaction of indole (1 mmol) and 5-bromoisatin (1 mmol) was completed within 1 h, and 3-hydroxyoxindole was prepared in 90% yield .

Scientific Research Applications

Synthesis of Convolutamydine Derivatives

This compound is used in the synthesis of (–)-Convolutamydine a Derivatives and Analogs . The compound exhibits significant cytotoxicity with CC 50 = 0.197 mM in acutely infected MT-4 cells . It’s also used in the synthesis of monobromoxindole from the reaction of (S)-3-hydroxy-3-(2-oxopropyl)indolin-2-one and 5-bromoisatin .

Antitumor Activity

The compound has shown potential in antitumor activity . This is due to its structural fragment bonded through C-3 to a 2-oxopropyl substituent .

Analgesic Activity

In addition to its antitumor activity, the compound has also demonstrated analgesic activity . This makes it a potential candidate for pain management research .

Drug Development

The unique structure of this compound offers potential applications in drug development. It can be used in organic synthesis and medicinal chemistry.

Electro-organic Synthesis

The compound is used in the electro-organic synthesis of nanosized particles of 3-hydroxyoxindoles . This method is based on the reaction of isatins with indoles in propanol .

Nanotechnology

The compound can be used to form nanosized particles, which are solid particles with nanoscale size . This has diverse applications in the health industry, such as increasing bioavailability of drugs .

Antibacterial Activity

Oxindole derivatives, which this compound is a part of, are known for their antibacterial properties . This makes it a potential candidate for research in the development of new antibiotics .

Anti-inflammatory Activity

In addition to its antibacterial properties, oxindole derivatives also have anti-inflammatory properties . This makes the compound a potential candidate for research in the treatment of inflammatory diseases .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given its usefulness as antibacterials, anti-inflammatories, laxatives, growth hormone secretagogues, and new targets for cancer chemotherapy . Additionally, the method of its synthesis could be optimized for industrial-scale production .

properties

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEOWMKDHNNNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Br)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186612
Record name 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

CAS RN

76325-66-1
Record name 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76325-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indol-2-one, 1,3-dihydro-5-bromo-3-hydroxy-3-(2-oxopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076325661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC294553
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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